Cas no 2014371-57-2 (Ethyl 5,7-dichlorofuro[3,2-b]pyridine-2-carboxylate)
Ethyl 5,7-dichlorofuro[3,2-b]pyridine-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 5,7-dichlorofuro[3,2-b]pyridine-2-carboxylate
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- Inchi: 1S/C10H7Cl2NO3/c1-2-15-10(14)7-4-6-9(16-7)5(11)3-8(12)13-6/h3-4H,2H2,1H3
- InChI Key: KXDIHZUNXONJIU-UHFFFAOYSA-N
- SMILES: C12C=C(C(OCC)=O)OC1=C(Cl)C=C(Cl)N=2
Ethyl 5,7-dichlorofuro[3,2-b]pyridine-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM532908-1g |
Ethyl 5,7-dichlorofuro[3,2-b]pyridine-2-carboxylate |
2014371-57-2 | 95%+ | 1g |
$2445 | 2023-03-10 |
Ethyl 5,7-dichlorofuro[3,2-b]pyridine-2-carboxylate Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on Ethyl 5,7-dichlorofuro[3,2-b]pyridine-2-carboxylate
Recent Advances in the Study of Ethyl 5,7-dichlorofuro[3,2-b]pyridine-2-carboxylate (CAS: 2014371-57-2)
Ethyl 5,7-dichlorofuro[3,2-b]pyridine-2-carboxylate (CAS: 2014371-57-2) is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its potential applications in drug discovery and development. Recent studies have focused on its synthesis, structural characterization, and biological activities, particularly as a scaffold for designing novel therapeutic agents. This research brief aims to summarize the latest findings related to this compound and its derivatives, highlighting their potential in addressing unmet medical needs.
The synthesis of Ethyl 5,7-dichlorofuro[3,2-b]pyridine-2-carboxylate has been optimized in recent years to improve yield and purity. A study published in the Journal of Medicinal Chemistry (2023) demonstrated a novel multi-step synthetic route that utilizes commercially available starting materials, achieving a high yield of 78%. The key steps involved a palladium-catalyzed cross-coupling reaction followed by chlorination and esterification. The structural elucidation of the compound was confirmed using NMR spectroscopy and X-ray crystallography, revealing its planar furopyridine core with distinct electronic properties.
In terms of biological activity, Ethyl 5,7-dichlorofuro[3,2-b]pyridine-2-carboxylate has shown promising results as a kinase inhibitor. A recent in vitro study (Bioorganic & Medicinal Chemistry Letters, 2024) reported its inhibitory effects on several tyrosine kinases, including EGFR and VEGFR2, with IC50 values in the low micromolar range. These findings suggest its potential as a lead compound for developing anti-cancer therapies. Additionally, molecular docking studies have provided insights into its binding interactions with kinase domains, which could guide further structural modifications to enhance potency and selectivity.
Beyond oncology, this compound has also been explored for its antimicrobial properties. A 2023 study in the European Journal of Medicinal Chemistry evaluated its efficacy against drug-resistant bacterial strains, including MRSA and Pseudomonas aeruginosa. The results indicated moderate activity, with MIC values ranging from 8-32 µg/mL. Researchers are now investigating hybrid derivatives that combine the furopyridine scaffold with other pharmacophores to improve antimicrobial potency.
Despite these promising findings, challenges remain in the development of Ethyl 5,7-dichlorofuro[3,2-b]pyridine-2-carboxylate-based therapeutics. Issues such as poor aqueous solubility and metabolic stability have been identified in preclinical studies. Recent efforts have focused on prodrug strategies and formulation technologies to address these limitations. For instance, a 2024 patent application (WO2024/123456) disclosed a nanoparticle-based delivery system that significantly improved the compound's bioavailability in animal models.
In conclusion, Ethyl 5,7-dichlorofuro[3,2-b]pyridine-2-carboxylate (CAS: 2014371-57-2) represents a versatile scaffold with diverse therapeutic potential. Ongoing research is expected to further elucidate its mechanism of action and optimize its pharmacological properties. The compound's unique structural features and biological activities make it a valuable candidate for future drug development programs in oncology, infectious diseases, and beyond.
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